(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of derivatives of amino butanoic acids, including compounds similar to "(S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride," which exhibited antimicrobial activity. For instance, derivatives containing hydrazide, pyrrole, and chloroquinoxaline moieties synthesized from amino butanoic acids showed significant antimicrobial and antifungal activities against various pathogens such as Staphylococcus aureus, Mycobacterium luteum, Candida tenuis, and Aspergillus niger (Mickevičienė et al., 2015).
Crystal Engineering and γ-Amino Acids
Another study explored the role of γ-amino acids in crystal engineering, analyzing the crystal structures and intermolecular interactions of multicomponent crystals formed with baclofen, a γ-amino acid derivative. This research provides insights into the conformation, protonation properties, and potential applications in designing new materials with desired physical properties (Báthori & Kilinkissa, 2015).
Polymer and Materials Science
In the context of polymer and materials science, amino acid derivatives have been explored as building blocks for the synthesis of novel polymers. For example, phloretic acid, derived from similar biochemical pathways, has been utilized to enhance the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation, leading to the development of materials with thermal and thermo-mechanical properties suitable for a wide range of applications (Trejo-Machin et al., 2017).
Corrosion Inhibition
Amino acid derivatives have also found application in corrosion inhibition. Compounds such as 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole demonstrated effective inhibition of mild steel corrosion in hydrochloric acid, highlighting their potential utility in industrial applications (Bentiss et al., 2009).
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for (S)-3-Amino-4-(3-cyanophenyl)butanoic acid hydrochloride involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "3-cyanophenylacetic acid", "L-alanine", "Sodium hydroxide", "Hydrochloric acid", "Sodium bicarbonate", "Ethanol", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Conversion of 3-cyanophenylacetic acid to 3-cyanophenylacetic acid methyl ester using methanol and sulfuric acid", "Step 2: Conversion of 3-cyanophenylacetic acid methyl ester to (S)-3-amino-4-(3-cyanophenyl)butanoic acid methyl ester using L-alanine and sodium hydroxide", "Step 3: Hydrolysis of (S)-3-amino-4-(3-cyanophenyl)butanoic acid methyl ester to (S)-3-amino-4-(3-cyanophenyl)butanoic acid using hydrochloric acid", "Step 4: Formation of (S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride salt using hydrochloric acid and sodium bicarbonate", "Step 5: Purification of (S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride using ethanol and diethyl ether", "Step 6: Drying of (S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride to obtain the final product" ] } | |
CAS No. |
270065-85-5 |
Molecular Formula |
C11H12N2O2 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(3S)-3-amino-4-(3-cyanophenyl)butanoic acid |
InChI |
InChI=1S/C11H12N2O2/c12-7-9-3-1-2-8(4-9)5-10(13)6-11(14)15/h1-4,10H,5-6,13H2,(H,14,15)/t10-/m0/s1 |
InChI Key |
CSBSIUBNUHRWDO-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C#N)C[C@@H](CC(=O)O)N |
SMILES |
C1=CC(=CC(=C1)C#N)CC(CC(=O)O)N.Cl |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)CC(CC(=O)O)N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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